![molecular formula C18H20FN3O3 B2890133 (2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034396-76-2](/img/structure/B2890133.png)
(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds similar to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone", exploring their potential applications in medicinal chemistry and materials science. For instance, the development of a single pot dipolar cycloaddition reaction enabled the synthesis of novel P2X7 antagonists, highlighting the compound's role in advancing the treatment of mood disorders due to its robust receptor occupancy and solubility (Chrovian et al., 2018). Additionally, novel derivatives of 2-pyridinemethylamine demonstrated selective and potent agonistic activity at 5-HT1A receptors, suggesting the compound's significant antidepressant potential (Vacher et al., 1999).
Therapeutic Potential
The compound's structure has been utilized in creating analogs with therapeutic applications, such as in the treatment of tuberculosis. A study highlighted the antitubercular activities of [4-(aryloxy)phenyl]cyclopropyl methanones, indicating the compound's relevance in developing treatments for bacterial infections (Bisht et al., 2010). Another area of interest includes the investigation of 5-HT1A receptor agonists for their analgesic properties, showcasing the potential of compounds derived from "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" in managing chronic pain (Colpaert et al., 2004).
Chemical and Structural Analysis
In-depth chemical and structural analyses of compounds bearing resemblance to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" have been conducted to understand their physical properties and potential applications. For instance, the synthesis and antimicrobial activity of new pyridine derivatives showcase the compound's versatility in developing antimicrobial agents (Patel et al., 2011). Similarly, the study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives emphasizes the compound's importance in supramolecular chemistry (Sharma et al., 2019).
Radiolabeling and Imaging Studies
Compounds structurally related to "(2-Ethoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" have been explored for their potential in radiolabeling and imaging applications, particularly in visualizing biological receptors through SPECT and PET. For example, the synthesis and in vivo evaluation of iodinated compounds for visualizing the 5-HT2A receptor underscore the compound's applicability in neuroimaging and the study of neurological disorders (Blanckaert et al., 2005).
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Future research could provide insights into its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-24-16-8-4-3-7-15(16)17(23)22-9-5-6-14(12-22)25-18-20-10-13(19)11-21-18/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYOIBQSVUFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.